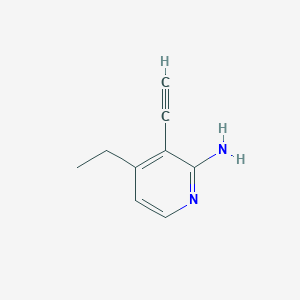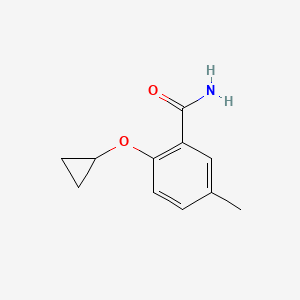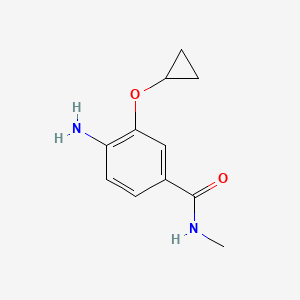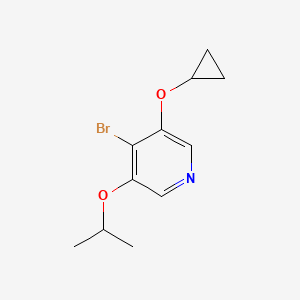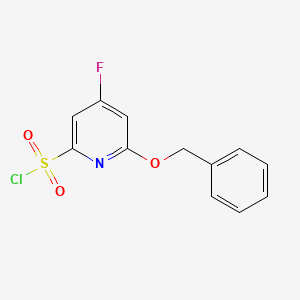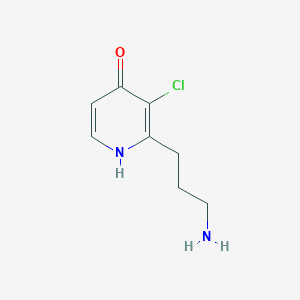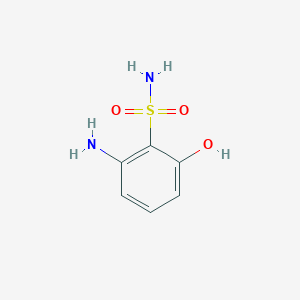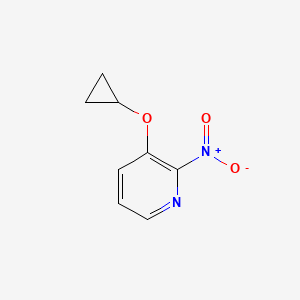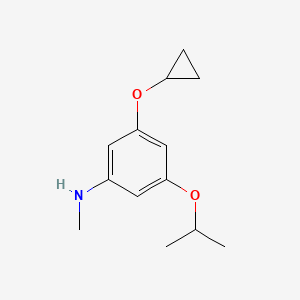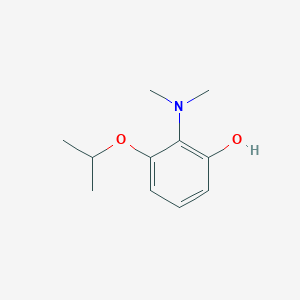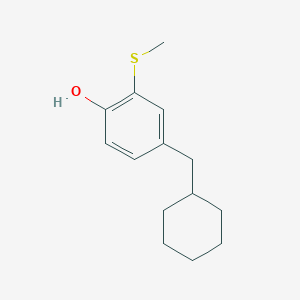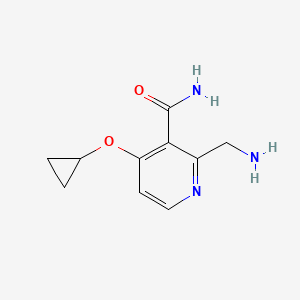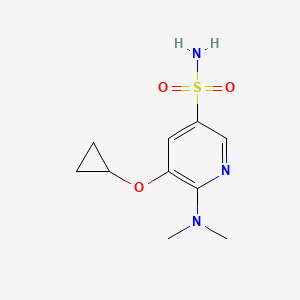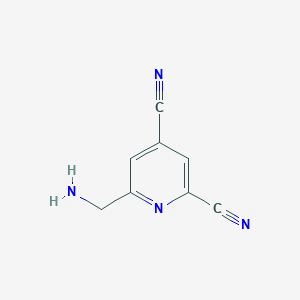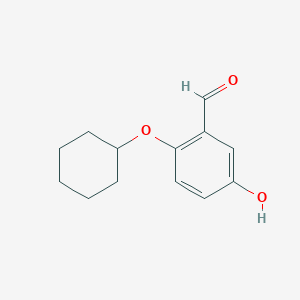
2-(Cyclohexyloxy)-5-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexyloxy)-5-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxy group at the 5-position and a cyclohexyloxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with cyclohexanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclohexyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexyloxy)-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products Formed
Oxidation: 2-(Cyclohexyloxy)-5-hydroxybenzoic acid.
Reduction: 2-(Cyclohexyloxy)-5-hydroxybenzyl alcohol.
Substitution: 2-(Cyclohexyloxy)-5-alkoxybenzaldehyde (for ether formation).
Aplicaciones Científicas De Investigación
2-(Cyclohexyloxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohexyloxy)-4-hydroxybenzaldehyde
- 2-(Cyclohexyloxy)-3-hydroxybenzaldehyde
- 2-(Cyclohexyloxy)-6-hydroxybenzaldehyde
Uniqueness
2-(Cyclohexyloxy)-5-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and cyclohexyloxy groups on the benzaldehyde core. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-cyclohexyloxy-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
Clave InChI |
RSPKXHRLHYZFFA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


